N-Acetylneuraminic Acid Dimer alpha(2-8)
Description
Properties
IUPAC Name |
(4S,5R)-5-acetamido-2-[(2R,3S,4R,5R,6S)-5-acetamido-8-carboxy-1,3,4,6-tetrahydroxy-8-oxooctan-2-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O17/c1-7(27)23-14(9(29)3-10(30)20(36)37)18(35)17(34)13(6-26)40-22(21(38)39)4-11(31)15(24-8(2)28)19(41-22)16(33)12(32)5-25/h9,11-19,25-26,29,31-35H,3-6H2,1-2H3,(H,23,27)(H,24,28)(H,36,37)(H,38,39)/t9-,11-,12+,13+,14+,15+,16+,17+,18+,19?,22?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHZITKOXCMFCZ-SDAKMOIXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC(CO)C(C(C(C(CC(=O)C(=O)O)O)NC(=O)C)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](CC(OC1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H](CO)[C@H]([C@@H]([C@@H]([C@H](CC(=O)C(=O)O)O)NC(=O)C)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylneuraminic Acid Dimer alpha(2-8) typically involves the enzymatic or chemical linkage of two N-Acetylneuraminic Acid molecules. One common method is the use of sialyltransferases, which catalyze the formation of the alpha(2-8) glycosidic bond under specific conditions. The reaction conditions often include a buffered solution with optimal pH and temperature to ensure the activity of the enzyme.
Industrial Production Methods
Industrial production of N-Acetylneuraminic Acid Dimer alpha(2-8) may involve large-scale fermentation processes using genetically engineered microorganisms that express the necessary enzymes for the synthesis. The product is then purified through various chromatographic techniques to achieve the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions
N-Acetylneuraminic Acid Dimer alpha(2-8) can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: This reaction can reduce specific functional groups, such as carbonyl groups, to alcohols.
Substitution: This reaction involves the replacement of one functional group with another, which can be useful in modifying the compound for specific applications.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, typically under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, usually under mild conditions to prevent degradation of the compound.
Substitution: Common reagents include halogenating agents and nucleophiles, often under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Acetylneuraminic Acid derivatives with altered functional groups, while reduction may produce alcohol derivatives.
Scientific Research Applications
Immunology
N-Acetylneuraminic acid dimer α(2-8) has been studied for its effects on immune modulation. Research indicates that it can influence T-cell activity, potentially linking it to immune exhaustion phenomena observed in conditions such as obesity and cancer. For instance, a study demonstrated that administration of N-acetylneuraminic acid could reduce CD4+ T-cell proliferation in both mouse and human models, suggesting its role in immune regulation and potential therapeutic applications in autoimmune diseases .
Viral Infections
The compound has been investigated for its antiviral properties. It has been shown to inhibit the adhesion of viruses to host cells by interfering with the hemagglutination process. This property is particularly relevant for influenza viruses, where N-acetylneuraminic acid derivatives have been utilized as potential therapeutic agents . The ability to modify the compound into multivalent forms enhances its efficacy against viral infections.
Cancer Research
N-Acetylneuraminic acid dimer α(2-8) is being explored as a biomarker for tumor development due to its involvement in cell signaling pathways associated with cancer progression. Studies suggest that alterations in sialic acid expression can correlate with tumor aggressiveness and metastasis . The compound's role in cell adhesion and recognition makes it a candidate for targeted cancer therapies.
Drug Development
The dimer's unique structure allows it to serve as a scaffold for drug delivery systems. Its ability to interact with specific receptors on cell surfaces can be exploited to enhance the delivery of therapeutic agents directly to target cells. This application is particularly promising in the design of glyco-conjugates that improve drug efficacy while minimizing side effects .
Case Study 1: Immune Modulation in Obesity
A recent study highlighted how elevated levels of free N-acetylneuraminic acid correlate with immune suppression in obese mice models. The administration of N-acetylneuraminic acid was shown to mimic the effects of high-fat diets on T-cell populations, implicating this compound as a significant factor in immune response modulation during obesity .
Case Study 2: Antiviral Efficacy
In vitro experiments demonstrated that N-acetylneuraminic acid derivatives could significantly inhibit the replication of various influenza strains by blocking their ability to bind to host cells. This research paves the way for developing new antiviral drugs based on this sialic acid derivative .
Mechanism of Action
The mechanism of action of N-Acetylneuraminic Acid Dimer alpha(2-8) involves its interaction with specific receptors and enzymes on the cell surface. It can bind to sialic acid-binding lectins and other proteins, mediating cell-cell interactions and signaling pathways. This compound can also inhibit the activity of certain enzymes, such as neuraminidases, which play a role in microbial pathogenesis.
Comparison with Similar Compounds
Structural Analogues: Linkage Variations
α-2,3- and α-2,6-Linked Sialic Acid Dimers
- α-2,3-Linked Dimers : Common in mucins and viral receptors (e.g., influenza hemagglutinin). The equatorial orientation of the glycosidic bond reduces steric hindrance compared to α-2,8 linkages, enhancing recognition by lectins like Psathyrella velutina mushroom lectin .
- α-2,6-Linked Dimers : Predominant in human respiratory epithelia. These dimers are substrates for bacterial sialidases, facilitating mucosal colonization (e.g., Streptococcus pneumoniae) .
Key Difference : The α-2,8 linkage adopts a helical conformation with distinct dihedral angles (φ = C1-C2-O8'-C8', ψ = C2-O8'-C8'-C7'), enabling extended polysaccharide chains critical for bacterial capsule formation .
N-Glycolylneuraminic Acid (Neu5Gc) Dimers
Neu5Gc, a hydroxylated analogue of Neu5Ac, forms dimers with reduced prevalence in humans due to the absence of the CMAH enzyme. Neu5Gc-α-2,8-Neu5Gc is detected in non-human mammals and xenografts, eliciting immunogenic responses in humans .
Epimers and Isomers
Epimerization at C-7, C-8, or both (e.g., 7-epi-, 8-epi-, or 7,8-bis-epi-Neu5Ac) alters the dimer's conformation and biological activity:
- 8-epi-Neu5Ac : The C-8 hydroxyl group’s axial position disrupts hydrogen bonding with enzymes like N-acetylneuraminate lyase, reducing binding affinity by >50% compared to native Neu5Ac .
- 7,8-Bis-epi-Neu5Ac : This configuration sterically hinders glycosidic bond formation, making synthetic derivatives challenging to isolate .
Polymeric Forms
Key Insight : The dimer serves as a building block for longer α-2,8 polymers. While the pentamer and tetramer (e.g., CAS 96425-83-1 ) mimic bacterial capsules, the dimer itself is sufficient for ganglioside-mediated cell signaling .
Clinical and Functional Comparisons
Biological Activity
N-Acetylneuraminic acid dimer alpha(2-8) (also known as polySia) is a polysialic acid that plays significant roles in biological processes, particularly in the nervous system and immune response. This compound is a polymer of N-acetylneuraminic acid (Neu5Ac) linked through alpha(2-8) glycosidic bonds, contributing to its unique biological properties.
1. Role in Neural Plasticity
PolySia is critically involved in neuronal plasticity, facilitating the development and remodeling of synapses. It is primarily found on the neural cell adhesion molecule (NCAM), where it modulates cell-cell interactions and signaling pathways essential for neurodevelopment and synaptic function. Studies have shown that increased levels of polySia correlate with enhanced synaptic plasticity, which is vital for learning and memory processes .
2. Immune System Modulation
N-Acetylneuraminic acid dimer exhibits immunomodulatory effects, particularly influencing natural killer (NK) cell functions. Sialic acids, including Neu5Ac, are known to shield cells from immune recognition by binding to sialic acid receptors on NK cells. This interaction can inhibit NK cell cytotoxicity, thereby allowing tumor cells or virally infected cells to evade immune surveillance .
3. Viral Interactions
PolySia serves as a receptor for several viruses, including influenza and some strains of avian influenza. The binding of viruses to sialic acids on host cells facilitates entry and infection. The structural specificity of the sialic acid linkage (alpha(2-8) vs. alpha(2-6)) can determine viral tropism and pathogenicity .
Case Studies and Experimental Data
- Neuraminidase Activity : Research indicates that polySia can inhibit neuraminidase enzymes, which are critical for viral replication by removing sialic acid residues from glycoproteins on host cells. This inhibition can potentially limit viral spread and enhance therapeutic strategies against influenza .
- Metabolic Pathways : A study demonstrated that after intravenous administration of Neu5Ac in rats, a significant portion was rapidly excreted, indicating limited cellular uptake. However, the compound's metabolic products may still play roles in various biosynthetic pathways related to glycoconjugates .
- Cancer Research : Increased expression of polySia has been correlated with tumor progression in various cancers, suggesting its potential as a biomarker for malignancy and a target for therapeutic intervention .
Data Table: Biological Activities of N-Acetylneuraminic Acid Dimer alpha(2-8)
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying α(2-8)-linked N-acetylneuraminic acid dimer (Neu5Acα2-8Neu5Ac)?
- Methodological Answer : The dimer is typically synthesized enzymatically or chemically. Solid-phase peptide synthesis (SPPS) using Fmoc chemistry on Rink resin has been employed for oligomerization of sialic acid analogs . For purification, reverse-phase HPLC (>95% purity) is commonly used, with mobile phases optimized for polar sialylated compounds. Storage under inert gas at <0°C prevents degradation via air/moisture exposure .
Q. How is the structural integrity of the α(2-8) linkage confirmed experimentally?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming linkage conformation. Key dihedral angles (e.g., φ = C1-C2-O8'-C8', ψ = C2-O8'-C8'-C7') are analyzed using NOESY/ROESY to assess spatial proximity of protons. Circular dichroism (CD) spectroscopy further detects ordered secondary structures, particularly in oligomers .
Q. What is the biological significance of α(2-8)-linked sialic acid dimers in pathogens?
- Methodological Answer : These dimers are structural components of bacterial polysaccharide capsules (e.g., E. coli K1 and Neisseria meningitidis). Immunization studies in mice with conjugates of these dimers elicit antibodies against pathogenic polysaccharides, highlighting their role in vaccine development .
Advanced Research Questions
Q. How do conformational properties of α(2-8)-linked dimers influence host-pathogen interactions?
- Methodological Answer : The dimer’s flexibility (governed by ω7, ω8, and ω9 dihedral angles) affects antigenic presentation. Molecular dynamics simulations reveal that extended conformations enhance antibody binding, while compact forms evade immune recognition. Mutagenesis of acyl groups (e.g., replacing N-acetyl with N-propionyl) alters conformational stability and immune responses .
Q. What analytical challenges arise in quantifying α(2-8)-linked dimers in biological matrices?
- Methodological Answer : Endogenous sialidases and low abundance complicate detection. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred. Derivatization (e.g., methyl esterification) improves ionization efficiency. Isotope-labeled internal standards (e.g., ¹³C-labeled Neu5Ac) correct for matrix effects .
Q. How can researchers design experiments to study the dimer’s role in immune evasion?
- Methodological Answer : Use glycan microarrays displaying α(2-8)-linked dimers to screen serum antibodies from infected hosts. Complement deposition assays (e.g., C3b binding) quantify immune activation. Knockout models (e.g., siaD-deficient bacteria) compare virulence to wild-type strains .
Q. What strategies address contradictions in reported binding affinities of α(2-8)-linked dimers to Siglec receptors?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., pH, ionic strength). Surface plasmon resonance (SPR) with immobilized Siglecs under physiological buffers improves reproducibility. Competitive binding assays using fluorescently labeled dimers and flow cytometry validate specificity .
Methodological Notes
- Synthesis & Storage : SPPS and enzymatic elongation require strict anhydrous conditions. Lyophilization post-purification enhances stability .
- Structural Analysis : Combine NMR (for linkage confirmation) with molecular modeling (e.g., Gaussian software) to predict solvent-accessible epitopes .
- Immunological Assays : Use adjuvants like Freund’s complete/incomplete to enhance immunogenicity in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
